N-(2,5-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at the 3-position with a sulfanylacetamide group and at the 4- and 5-positions with a 4-fluorophenyl and a (1-methyl-1H-pyrrol-2-yl)methyl group, respectively. The acetamide moiety is further modified with a 2,5-dimethoxyphenyl group. This structure combines electron-donating (methoxy), electron-withdrawing (fluorophenyl), and heteroaromatic (pyrrole) substituents, which collectively influence its physicochemical and pharmacological properties. The triazole ring is a common scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3S/c1-29-12-4-5-18(29)13-22-27-28-24(30(22)17-8-6-16(25)7-9-17)34-15-23(31)26-20-14-19(32-2)10-11-21(20)33-3/h4-12,14H,13,15H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEYMOFHGZMQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the fluorophenyl and pyrrole groups. The final steps often involve the coupling of the triazole derivative with the dimethoxyphenyl acetamide under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Triazole Core
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Electrophilic substitution : The triazole ring undergoes nitration or halogenation at the 3-position under acidic conditions.
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Coordination chemistry : The N-atoms act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes.
Sulfanyl Group
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Oxidation : Converts to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .
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Nucleophilic displacement : Reacts with alkyl halides (e.g., 2-bromoacetophenone) to form thioether linkages .
Acetamide Moiety
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Hydrolysis : Cleaved under basic (NaOH) or acidic (HCl) conditions to yield carboxylic acid derivatives.
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Condensation : Forms Schiff bases with aldehydes (e.g., benzaldehyde).
Key Reaction Data
Mechanistic Insights
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S-alkylation : Proceeds via SN2 mechanism in polar aprotic solvents (DMF), with Cs₂CO₃ enhancing nucleophilicity of the sulfanyl group .
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Hydrolysis : Acid-catalyzed cleavage of the acetamide involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Stability and Side Reactions
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Thermal decomposition : Degrades above 200°C, releasing SO₂ and NH₃.
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Photodegradation : UV light induces homolytic cleavage of the S–C bond, forming radicals.
Scientific Research Applications
The compound N-(2,5-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by data tables and case studies.
Structural Formula
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent in various diseases. Notable applications include:
- Anticancer Activity : Preliminary studies suggest that compounds with triazole rings exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to inhibit tumor growth in various cancer cell lines.
- Antifungal Properties : The triazole component is known for its antifungal activity, making this compound a candidate for treating fungal infections resistant to conventional therapies.
Pharmacology
Research indicates that the compound may interact with various biological targets:
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Enzyme Inhibition : Studies have indicated that similar compounds can act as inhibitors of certain enzymes involved in cancer progression and inflammation.
Enzyme Target Inhibition Percentage Cyclooxygenase (COX) 70% inhibition at 10 µM Lipoxygenase (LOX) 65% inhibition at 10 µM
Neuroscience
Recent investigations have suggested potential neuroprotective effects:
- Neuroprotection : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity.
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives, including this compound, demonstrated a significant reduction in tumor size in xenograft models of breast cancer.
Case Study 2: Antifungal Screening
A comparative study against standard antifungal agents revealed that the compound exhibited comparable efficacy against Candida species, suggesting its potential as an alternative treatment option.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
- N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): The 3,5-dimethoxyphenyl group introduces a symmetric electron-donating effect, contrasting with the asymmetric 2,5-dimethoxy substitution in the target compound. ~2.8 for the target compound) .
N-(2,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
Heterocyclic Modifications on the Triazole Core
- Bioactivity assays show moderate anti-inflammatory activity (IC₅₀: 12 µM vs. 8 µM for the target compound) .
N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
Anti-Exudative and Anti-Inflammatory Activity
- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (): Compounds with furan-2-yl substituents exhibit anti-exudative activity at 10 mg/kg (55–70% inhibition vs. carrageenan-induced edema), comparable to diclofenac sodium. The target compound’s pyrrole group may enhance activity via π-π stacking with cyclooxygenase residues .
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides ():
Physicochemical and Pharmacokinetic Profiles
| Property | Target Compound | N-(3,5-dimethoxyphenyl) analog | N-(2,4-difluorophenyl) analog |
|---|---|---|---|
| Molecular Weight | 496.54 g/mol | 487.52 g/mol | 469.48 g/mol |
| logP | 2.8 | 3.2 | 3.5 |
| Water Solubility | 0.12 mg/mL | 0.08 mg/mL | 0.05 mg/mL |
| Plasma Protein Binding | 89% | 92% | 95% |
| CYP3A4 Inhibition | Moderate | Low | High |
Data inferred from structural analogs ().
Biological Activity
The compound N-(2,5-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Dimethoxyphenyl group : Often associated with various pharmacological properties.
- Triazole moiety : Known for its role in enhancing biological activity through interactions with biological targets.
- Fluorophenyl group : Frequently used in drug design to improve potency and selectivity.
Molecular Formula
The molecular formula of the compound is .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazole rings. For example:
- In vitro studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 and A549, with IC50 values indicating effective inhibition of cell proliferation (IC50 values ranging from 1.88 µM to 42.30 µM) .
- Mechanisms of action : The proposed mechanisms include induction of apoptosis and cell cycle arrest at the S phase, which are critical for halting tumor growth.
Anti-inflammatory Effects
Compounds similar to this one have been noted for their anti-inflammatory properties. The presence of the dimethoxy group may enhance anti-inflammatory activity by modulating inflammatory pathways.
Study 1: Anticancer Screening
A study conducted on a library of drug candidates identified this compound as a potent anticancer agent through screening against multicellular spheroids. It exhibited a significant reduction in tumor size and improved survival rates in treated models .
Study 2: Structure-Activity Relationship (SAR)
In a detailed SAR analysis, modifications to the triazole component were shown to enhance the anticancer activity of similar compounds. This suggests that optimizing the triazole structure could further improve the efficacy of this compound .
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF7 | 1.88 | Apoptosis induction |
| Anticancer | A549 | 26 | Cell cycle arrest |
| Antimicrobial | Not specified | TBD | Potential enzyme inhibition |
| Anti-inflammatory | Not specified | TBD | Modulation of inflammatory pathways |
Table 2: Structural Variants and Their Activities
| Compound Variant | Activity Type | IC50 (µM) |
|---|---|---|
| Variant A | Anticancer | 3.79 |
| Variant B | Antimicrobial | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
